Weak-Base Buchwald-Hartwig Amination
APhos Pd G2 demonstrates a superior ability to catalyze C-N bond formation under mild, weak-base conditions, a property directly linked to the electronic characteristics of its AmPhos ligand. In a comparative study of amine-bound palladium complexes, the complex featuring the AlPhos ligand exhibited a trans phosphorus-nitrogen coupling constant (²JPN) of 30 Hz, the smallest value among the ligands investigated [1]. This lower coupling constant indicates a more cationic palladium atom, which in turn generates a bound amine that is more readily deprotonated, even by a weak organic base like DBU [2]. This feature is critical for coupling base-sensitive substrates that would decompose under stronger basic conditions.
| Evidence Dimension | Trans phosphorus-nitrogen coupling constant (²JPN) of amine-bound Pd complex |
|---|---|
| Target Compound Data | 30 Hz (for AlPhos-Pd complex) |
| Comparator Or Baseline | Ligands of varying size (quantified as larger ²JPN values) |
| Quantified Difference | Smallest coupling constant (30 Hz) among those measured, signifying the most cationic Pd center |
| Conditions | NMR measurement of isolated amine-bound palladium complexes |
Why This Matters
This quantitative evidence validates the selection of APhos Pd G2 for reactions requiring a weak base, such as those involving base-sensitive functional groups (e.g., fluoroalkylamines), where other catalysts may fail or give poor yields.
- [1] Geogheghan, K. (2018). All about that base. Nature Chemistry, 10, 487. View Source
- [2] Geogheghan, K. (2018). All about that base. Nature Chemistry, 10, 487. View Source
